N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an ethanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anti-tubercular research .
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption of the pathway leads to a decrease in the production of prostaglandins, reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation and pain. Specifically, the compound has been shown to inhibit COX-1, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring.
Piperidine Derivative Formation: The next step involves the preparation of the piperidine derivative.
Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
Compared to these similar compounds, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide stands out due to its unique ethanesulfonamide group, which enhances its solubility and bioavailability. This structural feature may contribute to its superior pharmacokinetic properties and therapeutic potential .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUCTZLBNDMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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